2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is an intriguing heterocyclic compound It belongs to the class of thiadiazine derivatives, characterized by a unique molecular architecture that blends the pyridine, thiadiazine, and phenyl groups
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves a multi-step reaction. One common method includes:
Formation of the pyridine ring via a cyclization reaction involving benzyl halides and suitable nitrogen-containing precursors.
Introduction of the thiadiazine moiety through a cyclization reaction with sulfur reagents.
Functionalization of the phenyl ring with a methylthio group under controlled conditions.
Industrial production methods: Scaling up this synthesis for industrial production often necessitates optimization of reaction parameters, including temperature, solvent, and reaction time, to ensure high yield and purity. Techniques such as continuous flow synthesis can be applied to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, altering the electronic structure and biological activity.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, providing avenues for further functionalization.
Common reagents and conditions used:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens and Friedel-Crafts reagents under anhydrous conditions.
Major products formed:
Sulfoxides
Sulfones
Various substituted derivatives
Scientific Research Applications
Chemistry: Acts as a versatile building block for the synthesis of complex organic molecules.
Biology: Shows promise in modulating biological pathways, making it a candidate for further biological studies.
Industry: Potential use in the synthesis of materials with unique electronic or photonic properties.
Mechanism of Action
The compound's mechanism of action primarily involves interaction with molecular targets such as enzymes or receptors. Its structural features enable it to bind to specific sites, modulating the activity of these biological molecules. The exact pathways and interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Thiadiazine Derivatives: Compounds with a similar core structure but different substituents.
Pyridine Derivatives: Compounds with modifications at different positions on the pyridine ring.
Phenyl Derivatives: Compounds featuring various functional groups attached to the phenyl ring.
Conclusion:
2-benzyl-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide represents a fascinating and versatile compound with significant potential across multiple scientific and industrial fields. Its unique structure, synthetic accessibility, and diverse reactivity make it a compound of interest for further research and application development.
Properties
IUPAC Name |
2-benzyl-4-(3-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-27-17-10-5-9-16(13-17)23-19-18(11-6-12-21-19)28(25,26)22(20(23)24)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSGCCVBPQCSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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